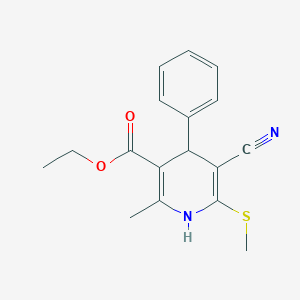
ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a cyano group, a methylthio group, and a phenyl group attached to a dihydropyridine ring. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde and malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is not fully understood. it is believed to interact with molecular targets such as calcium channels, similar to other dihydropyridine derivatives. This interaction can modulate calcium ion flow in cells, affecting various physiological processes. Further research is needed to elucidate the exact pathways and molecular targets involved .
相似化合物的比较
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.
Uniqueness
ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to the presence of the cyano and methylthio groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
属性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4g/mol |
IUPAC 名称 |
ethyl 5-cyano-2-methyl-6-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2S/c1-4-21-17(20)14-11(2)19-16(22-3)13(10-18)15(14)12-8-6-5-7-9-12/h5-9,15,19H,4H2,1-3H3 |
InChI 键 |
MWAFUYZPEXGPIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C#N)SC)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C#N)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















